molecular formula C23H22N6O3 B2752693 1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923151-73-9

1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2752693
CAS No.: 923151-73-9
M. Wt: 430.468
InChI Key: DJJXPMRLHHPBQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves examining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Biological Activity

A study by Nilov et al. (1995) presents the synthesis of 7,8-polymethylenepurine derivatives, highlighting their precursors' role in developing antiviral and antihypertensive agents. This research lays the groundwork for understanding the compound's potential in medicinal chemistry (Nilov et al., 1995).

Receptor Affinity and Molecular Studies

Zagórska et al. (2015) synthesized and evaluated a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors. Their findings contribute to the understanding of structure-activity relationships within this class of compounds, identifying potential leads for antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

Pharmacological Evaluation

Another study by Zagórska et al. (2009) focuses on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their anxiolytic and antidepressant potential. The research sheds light on the therapeutic applications of these compounds, suggesting their efficacy in treating mood disorders (Zagórska et al., 2009).

Mesoionic Purinone Analogs

Coburn and Taylor (1982) discussed the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. Their work contributes to the understanding of mesoionic compounds' chemical behavior and potential applications in developing new therapeutic agents (Coburn & Taylor, 1982).

Antiviral Activity

Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and evaluated their antiviral activity, providing insights into the design of new purine analogs with potential antiviral properties (Kim et al., 1978).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems. This can involve binding to specific receptors, inhibiting certain enzymes, or interacting with other biomolecules .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

4,7-dimethyl-6-[2-(4-phenoxyanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-15-14-29-19-20(27(2)23(31)26-21(19)30)25-22(29)28(15)13-12-24-16-8-10-18(11-9-16)32-17-6-4-3-5-7-17/h3-11,14,24H,12-13H2,1-2H3,(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJXPMRLHHPBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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